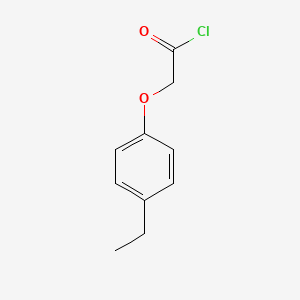

(4-Ethylphenoxy)acetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Ethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is used for research purposes .

Synthesis Analysis

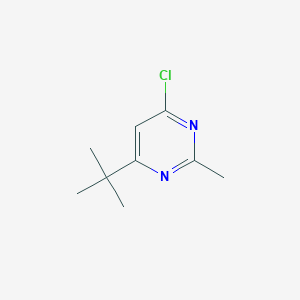

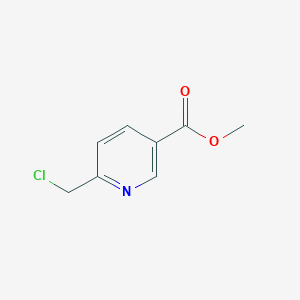

While specific synthesis methods for “(4-Ethylphenoxy)acetyl chloride” were not found, general methods for the synthesis of chloroesters involve the reaction of ethers with acyl chlorides . This process can be catalyzed by various substances, including nano-ZnO .Molecular Structure Analysis

The molecular structure of “(4-Ethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

Acyl chlorides, such as “(4-Ethylphenoxy)acetyl chloride”, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .Physical And Chemical Properties Analysis

“(4-Ethylphenoxy)acetyl chloride” has a molecular weight of 198.65 . Further specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

-

Proteomics Research

- Application Summary : “(4-Ethylphenoxy)acetyl chloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the synthesis of other compounds or as a reagent in certain reactions.

-

Synthesis of New Compounds

- Application Summary : A study mentioned the use of a similar compound, N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, in the synthesis of new compounds . While not exactly “(4-Ethylphenoxy)acetyl chloride”, it’s possible that this compound could be used in a similar manner.

- Results or Outcomes : The study found that most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .

-

Biochemical Research

-

Acetylation Reactions

-

Pharmaceutical Research

- Application Summary : Compounds similar to “(4-Ethylphenoxy)acetyl chloride”, such as N’-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides, have been synthesized and assessed as inhibitors of enoyl ACP reductase and DHFR . This suggests that “(4-Ethylphenoxy)acetyl chloride” could potentially be used in the synthesis of new pharmaceuticals.

- Results or Outcomes : The study found that most of the synthesized compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR .

-

Chemical Industry

- Application Summary : Acetyl chloride, a compound similar to “(4-Ethylphenoxy)acetyl chloride”, is used for acetylation reactions . Acetylation is the process of introducing an acetyl group into a molecule. “(4-Ethylphenoxy)acetyl chloride” could potentially be used in a similar manner in the chemical industry.

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-ethylphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQQTPPIQNNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571472 |

Source

|

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethylphenoxy)acetyl chloride | |

CAS RN |

167762-94-9 |

Source

|

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)